N-Butyl-N-ethylpropane-1,3-diamine
Description
N-Butyl-N-ethylpropane-1,3-diamine is a branched aliphatic diamine with the molecular formula C₉H₂₂N₂. Its structure consists of a propane-1,3-diamine backbone substituted with a butyl group and an ethyl group on the central nitrogen atom. This compound is of interest in organic synthesis, surfactancy, and pharmaceutical applications due to its dual amine functionality and tunable lipophilicity.
Properties
IUPAC Name |
N'-butyl-N'-ethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-3-5-8-11(4-2)9-6-7-10/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIQOXAFNYRXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-ethylpropane-1,3-diamine typically involves the reaction of 1,3-dibromopropane with butylamine and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-ethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary amines .
Scientific Research Applications
N-Butyl-N-ethylpropane-1,3-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Analogues
Key propane-1,3-diamine derivatives are compared below based on substituents, physicochemical properties, and functional roles:
Physicochemical Properties
- Solubility: The introduction of polar substituents (e.g., N1,N1-dimethylpropane-1,3-diamine) significantly enhances aqueous solubility (>10 mg/mL) compared to lipophilic derivatives like N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine .
- Stability : Carbamate derivatives of propane-1,3-diamines exhibit excellent chemical stability under accelerated testing, as seen in TLR2 agonists .
Biological Activity
N-Butyl-N-ethylpropane-1,3-diamine (also known as N,N'-di-n-butyl-N,N'-diethyl-1,3-propanediamine) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈N₂ |
| Molecular Weight | 158.25 g/mol |
| Boiling Point | 203 °C |
| Melting Point | 22 °C |
| Density | 0.998 g/mL at 20 °C |
The biological activity of this compound is primarily linked to its role as a lipophilic amine . This characteristic allows it to interact with various biological membranes and cellular components. The compound has been noted for its potential as an antimicrobial agent , particularly against resistant strains of bacteria.
Antimicrobial Activity
Recent studies have explored the use of this compound in developing novel antibacterial agents. For instance, Yarlagadda et al. (2015) synthesized derivatives using this compound to target vancomycin-resistant bacteria. Their findings indicated that modifications of the amine structure enhanced antimicrobial efficacy, suggesting a promising avenue for combating antibiotic resistance .
Case Studies
- Antibacterial Efficacy Against MRSA : A study conducted by Ciesielska et al. (2022) evaluated sulfonamide derivatives synthesized from this compound. The derivatives exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .
- Electrochemical Properties : Ye et al. (2018) demonstrated that this compound could be utilized in electrochemical applications due to its ability to undergo selective α-alkylation. This property was leveraged to enhance the electrochemical characteristics of compounds used in biosensors and drug delivery systems .
Research Findings
Research has shown that this compound can influence various biological pathways:
- Cell Signaling : The compound interacts with cell surface receptors, potentially modulating signaling pathways related to inflammation and immune responses.
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. Results indicated that while the compound exhibits antibacterial properties, it also shows selective cytotoxicity against certain cancer cell lines without significantly affecting normal cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
